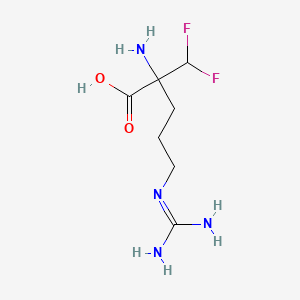

2-(Difluoromethyl)arginine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEORLXJBCPPSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990215 | |

| Record name | 2-(Difluoromethyl)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69955-43-7, 77286-88-5 | |

| Record name | alpha-(Difluoromethyl)arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine, 2-(difluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Difluoromethyl)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Difluoromethyl)arginine (DFMA)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethyl)arginine (DFMA), also known as RMI 71897, is a potent, enzyme-activated, irreversible inhibitor of arginine decarboxylase (ADC).[1][2] Unlike its parent amino acid, L-arginine, which serves as a substrate for a multitude of enzymes including nitric oxide synthase (NOS) and arginase, DFMA exhibits high specificity for the ADC pathway involved in polyamine biosynthesis.[3] This guide provides a comprehensive technical overview of DFMA's chemical structure, physicochemical properties, plausible synthesis, and spectroscopic characteristics. It details its mechanism of action, clarifying its relationship with other major arginine metabolic pathways, and presents its applications as a research tool in microbiology, parasitology, and plant sciences. Detailed, field-tested protocols for an arginine decarboxylase inhibition assay and analytical quantification are provided to enable researchers to effectively utilize this compound in their investigations.

Chemical Structure and Physicochemical Properties

This compound is an analogue of arginine where the α-hydrogen is replaced by a difluoromethyl group (-CHF₂). This substitution is key to its mechanism of action.

Chemical Structure

The structure of DFMA incorporates the characteristic guanidinium group of arginine and the novel α-difluoromethyl substituent.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key properties of DL-α-(Difluoromethyl)arginine are summarized below. These data are critical for experimental design, including buffer preparation and storage.

| Property | Value | Reference(s) |

| Formal Name | 2-(difluoromethyl)-arginine | [4] |

| Synonyms | DFMA, RMI 71897 | [1][4] |

| CAS Registry Number | 69955-43-7 | [1][4] |

| Molecular Formula | C₇H₁₄F₂N₄O₂ | [4] |

| Formula Weight | 224.2 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Purity | Typically ≥95% | [4] |

| Solubility (PBS, pH 7.2) | Approx. 5 mg/mL | [4] |

| Storage Conditions | -20°C | [1][4] |

| Stability | ≥ 4 years at -20°C | [4] |

| UV/Vis. (λmax) | 202 nm | [4] |

Synthesis and Spectroscopic Characterization

Plausible Synthetic Pathway

While detailed synthesis protocols for DFMA are largely proprietary, a chemically sound approach can be inferred from related syntheses of α-difluoromethyl amino acids, such as DFMO.[5][6] The strategy involves the difluoromethylation of a protected arginine precursor.

Causality in Synthesis: The core challenge is the stereoselective introduction of a difluoromethyl group at the α-carbon without affecting the remote, highly basic guanidinium group. This necessitates a protection strategy. The guanidinium and α-amino groups must be protected to prevent side reactions with the strong bases and electrophiles used in the difluoromethylation step.

Caption: Plausible synthetic workflow for DFMA.

The reaction likely proceeds via the formation of a Schiff base or a fully protected arginine ester, which is then treated with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) to generate an enolate. This enolate is subsequently trapped by an electrophilic difluoromethyl source. The final step involves acidic hydrolysis to remove all protecting groups, yielding the racemic DL-amino acid.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show characteristic signals for the arginine side-chain protons (-CH₂-CH₂-CH₂-). The key distinguishing feature would be the absence of the α-proton signal and the appearance of a triplet signal for the proton in the -CHF₂ group, due to coupling with the two fluorine atoms.

-

¹³C NMR: The spectrum would display signals for the arginine backbone and side-chain carbons. The α-carbon signal would be observed as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), a hallmark of the difluoromethyl group.

-

¹⁹F NMR: A single signal, split into a doublet by the proton on the same carbon, would confirm the presence of the -CHF₂ group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₁₄F₂N₄O₂) by providing a highly accurate mass measurement of the molecular ion.

Mechanism of Action: Specificity for Arginine Decarboxylase

The primary biochemical function of DFMA is the irreversible inhibition of arginine decarboxylase (ADC), an enzyme that catalyzes the conversion of arginine to agmatine and CO₂.[2] This is the first step in a major pathway for polyamine biosynthesis in bacteria, protozoa, and plants.[10]

Enzyme-Activated Irreversible Inhibition

DFMA is a "suicide inhibitor." It is recognized by the active site of ADC as a substrate analog. The enzymatic decarboxylation process is initiated, but instead of leading to a stable product, it generates a highly reactive intermediate. This intermediate, an α,β-unsaturated imine, subsequently alkylates a nucleophilic residue (e.g., cysteine or lysine) in the enzyme's active site, forming a stable covalent bond and rendering the enzyme permanently inactive.

Caption: Mechanism of irreversible inhibition of ADC by DFMA.

Clarification: DFMA Does Not Inhibit Nitric Oxide Synthase (NOS)

A common point of confusion, given the compound's name, is its potential effect on Nitric Oxide Synthase (NOS), a primary enzyme in mammalian arginine metabolism.[11][12] Current scientific literature provides no evidence that DFMA is a direct inhibitor of any NOS isoform (nNOS, eNOS, iNOS). The structural requirements for substrate binding and catalysis at the NOS active site are distinct from those at the ADC active site.

Arginine metabolism in most cells involves a competition between three key enzymes: NOS (producing nitric oxide and citrulline), Arginase (producing ornithine and urea), and, in organisms that possess it, ADC (producing agmatine).[13] DFMA acts as a specific tool to block the ADC branch without directly interfering with the NOS or Arginase pathways.

Indirect Metabolic Effects

In tissues with high arginase activity, DFMA can be hydrolyzed by arginase to produce DL-α-difluoromethylornithine (DFMO).[3] DFMO is a well-known irreversible inhibitor of ornithine decarboxylase (ODC), the enzyme that converts ornithine to putrescine. Therefore, in certain biological systems, DFMA can indirectly inhibit ODC, adding a layer of complexity to the interpretation of experimental results. This must be considered when designing experiments in mammalian or plant systems where both arginase and ODC are active.[3]

Biological and Research Applications

DFMA's specific mechanism of action makes it an invaluable tool for studying the role of the arginine decarboxylase pathway and polyamine biosynthesis.

-

Microbiology: Used to inhibit bacterial growth by blocking putrescine synthesis, which is essential for cell division and stress response in organisms like E. coli and Pseudomonas aeruginosa.[1][2]

-

Parasitology: Demonstrates antiparasitic activity by inhibiting polyamine synthesis in protozoa such as Trypanosoma cruzi and Cryptosporidium parvum.[2]

-

Plant Biology: Employed to investigate the role of polyamines in plant development, growth, and response to environmental stresses like osmotic shock.[2]

Experimental Protocols

The following protocols are provided as a guide for researchers. They are self-validating and incorporate best practices for accuracy and reproducibility.

Protocol: In Vitro Arginine Decarboxylase (ADC) Inhibition Assay

This protocol determines the inhibitory potential (e.g., IC₅₀) of DFMA on a purified or recombinant ADC enzyme by quantifying the enzymatic product, agmatine, using LC-MS/MS.

Causality and Trustworthiness: This modern, non-radioactive method offers high sensitivity and specificity by directly measuring the product, agmatine. The use of a stable isotope-labeled internal standard (SIL-IS) for agmatine is critical for trustworthiness, as it corrects for matrix effects and variations in instrument response, ensuring accurate quantification.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 1 mM Dithiothreitol (DTT) and 0.1 mM Pyridoxal 5'-phosphate (PLP). Rationale: PLP is an essential cofactor for most amino acid decarboxylases.

-

Substrate Stock: Prepare a 100 mM stock solution of L-arginine in deionized water.

-

Inhibitor Stock: Prepare a 100 mM stock solution of DFMA in deionized water. Store at -20°C.[5] Rationale: Aqueous solutions should be prepared fresh or stored frozen for short periods.[4]

-

Internal Standard (IS): Prepare a 1 µg/mL solution of Agmatine-d₄ (or similar SIL-IS) in methanol.

-

Enzyme Preparation: Dilute the purified ADC enzyme in Assay Buffer to a working concentration that produces a quantifiable amount of agmatine within the linear range of the assay (typically determined during assay development).

-

-

Inhibition Assay:

-

Prepare a serial dilution of DFMA in Assay Buffer to cover the desired concentration range (e.g., 0.01 µM to 1000 µM).

-

In a 96-well plate or microcentrifuge tubes, add 20 µL of enzyme solution to 20 µL of each DFMA dilution (or buffer for the 0% inhibition control).

-

Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C. Rationale: This allows the irreversible inhibitor to bind and react with the enzyme before the substrate is introduced.

-

Initiate the reaction by adding 10 µL of L-arginine solution (final concentration should be near the enzyme's Km, e.g., 0.5-1.0 mM).

-

Incubate for 20-30 minutes at 37°C.

-

Stop the reaction by adding 150 µL of ice-cold methanol containing the internal standard. Rationale: Methanol precipitates the enzyme and halts the reaction.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples by LC-MS/MS using a HILIC column for chromatographic separation.

-

Monitor the specific MRM (Multiple Reaction Monitoring) transitions for agmatine and the agmatine SIL-IS.

-

Calculate the amount of agmatine produced in each reaction.

-

-

Data Analysis:

-

Normalize the data to the 0% inhibition control.

-

Plot the percent inhibition versus the logarithm of the DFMA concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.[14]

-

Protocol: Quantification of DFMA in Biological Samples via HPLC

This method allows for the quantification of DFMA in cell extracts or other biological matrices using HPLC with fluorescence detection after derivatization.

Methodology:

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable buffer and deproteinize the extract using perchloric acid or trichloroacetic acid, followed by centrifugation.

-

Neutralize the supernatant carefully with KOH.

-

-

Derivatization:

-

To a known volume of the sample extract, add a solution of 9,10-phenanthrenequinone. Rationale: This reagent reacts specifically with the guanidinium group of DFMA to form a highly fluorescent derivative.

-

Incubate the reaction under the conditions specified in the original method to ensure complete derivatization.

-

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer) is typically used.

-

Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the phenanthrenequinone derivative.

-

Quantification: Create a standard curve by derivatizing known concentrations of DFMA. Quantify the amount of DFMA in the samples by comparing their peak areas to the standard curve.

-

Quantitative Data Summary

The inhibitory potency of DFMA varies depending on the source of the arginine decarboxylase enzyme.

| Enzyme Source | Enzyme Type | Parameter | Value | Reference(s) |

| Escherichia coli | Biosynthetic | Kᵢ | ~800 µM | [2] |

| Escherichia coli | Biodegradative | Kᵢ | ~140 µM | |

| Streptococcus pneumoniae | ADC (SP_0166) | IC₅₀ | ~1.1 µM | [14] |

Conclusion

This compound is a highly specific, mechanism-based irreversible inhibitor of arginine decarboxylase. Its utility lies in its ability to selectively block the polyamine biosynthesis pathway at the first committed step from arginine, without directly affecting the critical nitric oxide synthase pathway. Understanding its chemical properties, mechanism, and potential for indirect metabolic conversion is essential for its proper application as a precise tool in biochemical and pharmacological research. The protocols and data presented in this guide offer a robust framework for scientists aiming to explore the function of arginine decarboxylase in various biological systems.

References

- 1. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 2. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 4. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 5. WO2019057951A1 - Method for preparation of difluoromethylornithine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US20040086985A1 - Methods of producing agmatine and arginine decarboxylace - Google Patents [patents.google.com]

- 10. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 11. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 12. US11980936B2 - Synthesis of nanoscale metal feedstock for additive manufacturing - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. aklectures.com [aklectures.com]

The In-Depth Technical Guide to 2-(Difluoromethyl)arginine (DFMA): Mechanism of Action and Research Applications

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the True Target of 2-(Difluoromethyl)arginine

This compound, commonly abbreviated as DFMA, is a potent pharmacological tool frequently employed in cellular and molecular biology research. While its structural similarity to L-arginine, the substrate for nitric oxide synthase (NOS), might suggest a role in nitric oxide signaling, the primary and direct mechanism of action of DFMA lies elsewhere. This guide will elucidate the established mechanism of DFMA as an enzyme-activated, irreversible inhibitor of arginine decarboxylase (ADC), a key enzyme in the biosynthesis of polyamines. Furthermore, we will explore the downstream consequences of this inhibition and its applications in scientific investigation.

Contrary to a common misconception, DFMA is not a direct inhibitor of nitric oxide synthase. Instead, its structural design as an arginine analog makes it a highly specific tool for interrogating the polyamine pathway. Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell division, differentiation, and responses to environmental stress[1]. By inhibiting their synthesis, DFMA provides a powerful method to study the roles of these crucial molecules in both normal physiology and pathological states.

This technical guide will provide a comprehensive overview of DFMA's mechanism of action, detailing its interaction with arginine decarboxylase. We will also discuss experimental protocols to assess its efficacy and cellular effects, and present visual aids to clarify the biochemical pathways involved.

The Core Mechanism: Irreversible Inhibition of Arginine Decarboxylase

The principal molecular target of DFMA is arginine decarboxylase (ADC), the enzyme that catalyzes the conversion of L-arginine to agmatine. This reaction is a critical step in the biosynthesis of putrescine and other polyamines in bacteria, plants, and some lower eukaryotes[1][2]. DFMA acts as an enzyme-activated, irreversible inhibitor, also known as a "suicide inhibitor."

The mechanism unfolds as follows:

-

Enzyme Recognition and Binding: Due to its structural resemblance to L-arginine, DFMA binds to the active site of arginine decarboxylase.

-

Enzymatic Activation: The enzyme's catalytic machinery initiates a reaction with DFMA, mistaking it for its natural substrate.

-

Formation of a Reactive Intermediate: This enzymatic processing of DFMA generates a highly reactive intermediate species within the active site.

-

Covalent Modification and Irreversible Inactivation: The reactive intermediate then forms a stable, covalent bond with a critical amino acid residue in the enzyme's active site. This permanent modification renders the enzyme catalytically inactive.

This irreversible inhibition means that the cell must synthesize new ADC enzyme to restore its polyamine production capacity. The potency of DFMA as an ADC inhibitor has been demonstrated in various organisms, including E. coli, P. aeruginosa, and K. pneumoniae[1][3][4].

Kinetic Profile of DFMA Inhibition

Studies have characterized the kinetic parameters of DFMA's interaction with bacterial arginine decarboxylases. For instance, in E. coli, the inhibitor constant (Ki) for the biosynthetic ADC is approximately 800 µM, while for the biodegradative enzyme, it is around 140 µM[3][4]. The half-life for inactivation at an infinite concentration of the inhibitor is in the range of 1.0 to 2.1 minutes, highlighting its potent and rapid action once bound to the enzyme[3][4].

Downstream Cellular Consequences of ADC Inhibition

The inhibition of arginine decarboxylase by DFMA leads to a cascade of cellular effects, primarily stemming from the depletion of intracellular polyamine pools. The reduction in agmatine, and subsequently putrescine, spermidine, and spermine, can have profound impacts on cellular function.

Key cellular processes affected by DFMA-induced polyamine depletion include:

-

Inhibition of Cell Growth and Proliferation: Polyamines are essential for cell division and proliferation. DFMA treatment has been shown to reduce the growth of various organisms, including the parasite Trypanosoma cruzi in mammalian host cells[1].

-

Modulation of Stress Responses: Polyamines play a crucial role in cellular responses to environmental stressors. For example, DFMA can prevent the osmotic stress-induced increase in arginine decarboxylase activity and putrescine synthesis in plant cells[1].

-

Alterations in Gene Expression and Protein Synthesis: Polyamines are involved in the regulation of transcription and translation. Their depletion can lead to widespread changes in the cellular proteome.

A Secondary Mechanism: Indirect Inhibition of Ornithine Decarboxylase

In certain biological contexts, particularly in tissues with high arginase activity, DFMA can exert an indirect inhibitory effect on another key enzyme in polyamine biosynthesis: ornithine decarboxylase (ODC). Arginase is an enzyme that hydrolyzes L-arginine into L-ornithine and urea[5][6].

The steps involved in this indirect mechanism are:

-

Conversion of DFMA to DFMO: In the presence of arginase, DFMA can be hydrolyzed to produce 2-(difluoromethyl)ornithine (DFMO)[7].

-

Inhibition of ODC by DFMO: DFMO is a well-characterized, potent, and irreversible inhibitor of ornithine decarboxylase[7][8][9][10]. ODC catalyzes the conversion of ornithine to putrescine, representing an alternative pathway for polyamine synthesis in many organisms.

Therefore, in systems expressing significant arginase activity, DFMA can effectively block both major pathways of putrescine biosynthesis, leading to a more profound depletion of polyamines. This dual-action potential makes it crucial for researchers to consider the metabolic context of their experimental system when interpreting the effects of DFMA.

Visualizing the Mechanism of Action

To provide a clear visual representation of the biochemical pathways affected by DFMA, the following diagrams have been generated using Graphviz.

Figure 1: Polyamine Biosynthesis Pathways and Points of Inhibition by DFMA and its Metabolite DFMO. This diagram illustrates the conversion of L-arginine and L-ornithine to polyamines and highlights the inhibitory actions of this compound (DFMA) on arginine decarboxylase (ADC) and difluoromethylornithine (DFMO) on ornithine decarboxylase (ODC).

Experimental Protocols for Studying DFMA's Effects

To investigate the mechanism and cellular consequences of DFMA, researchers can employ a variety of experimental techniques. Below are detailed protocols for key assays.

Protocol 1: In Vitro Arginine Decarboxylase (ADC) Activity Assay

This protocol is designed to measure the enzymatic activity of ADC in the presence and absence of DFMA to determine its inhibitory potential.

Materials:

-

Purified or partially purified ADC enzyme preparation

-

L-[1-14C]Arginine (radiolabeled substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 0.1 mM pyridoxal 5'-phosphate)

-

DFMA solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Microcentrifuge tubes

-

Water bath or incubator

Methodology:

-

Enzyme Preparation: Prepare the ADC enzyme solution in the assay buffer to the desired concentration.

-

Inhibitor Pre-incubation (for time-dependent inhibition):

-

In microcentrifuge tubes, mix the enzyme solution with different concentrations of DFMA (or vehicle control).

-

Incubate at the desired temperature (e.g., 37°C) for various time points.

-

-

Initiation of the Reaction:

-

Add the radiolabeled substrate, L-[1-14C]Arginine, to each tube to start the reaction. The final volume should be consistent across all samples.

-

-

Reaction Incubation: Incubate the reaction mixture at the optimal temperature for ADC activity for a defined period (e.g., 30-60 minutes).

-

Termination of the Reaction: Stop the reaction by adding a strong acid (e.g., 1 M HCl). This will also facilitate the release of 14CO2 from the decarboxylation of the radiolabeled arginine.

-

Capture of 14CO2: Place a small piece of filter paper saturated with a CO2 trapping agent (e.g., 2 M NaOH) in a suspended well within the sealed reaction tube. Allow sufficient time for the 14CO2 to be trapped.

-

Quantification:

-

Transfer the filter paper to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the ADC activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each DFMA concentration and determine the IC50 value. For time-dependent inhibition, plot the remaining enzyme activity against the pre-incubation time.

Protocol 2: Cellular Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of intracellular polyamine levels (putrescine, spermidine, and spermine) in cells treated with DFMA.

Materials:

-

Cell culture medium and reagents

-

DFMA

-

Cell lysis buffer (e.g., 0.2 M perchloric acid)

-

Dansyl chloride solution (for derivatization)

-

Saturated sodium carbonate solution

-

Toluene

-

HPLC system with a fluorescence detector and a suitable column (e.g., C18 reverse-phase)

-

Polyamine standards (putrescine, spermidine, spermine)

Methodology:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of DFMA (or vehicle control) for the desired duration.

-

-

Cell Lysis and Protein Precipitation:

-

Harvest the cells and wash with PBS.

-

Lyse the cells by adding ice-cold perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

-

Derivatization:

-

Take the supernatant containing the polyamines.

-

Add dansyl chloride solution and saturated sodium carbonate to the supernatant.

-

Incubate in the dark at room temperature to allow for the derivatization of the primary and secondary amine groups of the polyamines.

-

-

Extraction:

-

Extract the dansylated polyamines with toluene.

-

Evaporate the toluene phase to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried residue in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the dansylated polyamines using a suitable gradient elution program.

-

Detect the derivatives using a fluorescence detector.

-

-

Quantification:

-

Create a standard curve using known concentrations of polyamine standards.

-

Quantify the intracellular polyamine levels in the samples by comparing their peak areas to the standard curve.

-

Summary of DFMA Properties and Applications

| Property | Description |

| Primary Target | Arginine Decarboxylase (ADC) |

| Mechanism of Action | Enzyme-activated, irreversible ("suicide") inhibition |

| Secondary Target | Ornithine Decarboxylase (ODC) via conversion to DFMO by arginase |

| Cellular Effects | Depletion of polyamines (agmatine, putrescine, spermidine, spermine) |

| Research Applications | Studying the role of polyamines in cell growth, differentiation, and stress responses |

| Organismal Scope | Primarily effective in bacteria, plants, and some lower eukaryotes |

Conclusion: A Precisely Targeted Tool for Polyamine Research

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. DL-alpha-(Difluoromethyl)arginine: a potent enzyme-activated irreversible inhibitor of bacterial decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DL-alpha-(Difluoromethyl)arginine: a potent enzyme-activated irreversible inhibitor of bacterial decarboxylases. | Semantic Scholar [semanticscholar.org]

- 5. Cellular and physiological effects of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. DL-alpha-difluoromethyl[3,4-3H]arginine metabolism in tobacco and mammalian cells. Inhibition of ornithine decarboxylase activity after arginase-mediated hydrolysis of DL-alpha-difluoromethylarginine to DL-alpha-difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Inhibition of ornithine decarboxylase potentiates nitric oxide production in LPS-activated J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Irreversible Inhibition of Arginine Decarboxylase by DL-α-Difluoromethylarginine (DFMA)

Abstract

This technical guide provides a comprehensive overview of the irreversible inhibition of arginine decarboxylase (ADC) by DL-α-difluoromethylarginine (DFMA). Arginine decarboxylase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme crucial for polyamine biosynthesis in many organisms. DFMA is a mechanism-based, irreversible inhibitor that targets ADC, leading to the depletion of polyamines, which are essential for cell growth and proliferation. This document delves into the molecular mechanism of this inhibition, provides detailed protocols for its in vitro and cellular characterization, and discusses the kinetic analysis of irreversible inhibitors. This guide is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, cancer biology, and antimicrobial research.

Introduction: Arginine Decarboxylase and the Significance of Polyamine Biosynthesis

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules that play fundamental roles in a myriad of cellular processes, including cell division, differentiation, and responses to environmental stress.[1] The biosynthesis of these critical molecules is a tightly regulated process, and its dysregulation has been implicated in various pathological conditions, most notably cancer.

In many bacteria, plants, and some eukaryotic organisms, the primary route for putrescine synthesis is initiated by the decarboxylation of L-arginine to agmatine. This reaction is catalyzed by arginine decarboxylase (ADC; EC 4.1.1.19), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2] Subsequently, agmatine is converted to putrescine. Given its pivotal role in the polyamine biosynthesis pathway, ADC has emerged as an attractive target for the development of inhibitors aimed at controlling cell proliferation in various diseases.

The Inhibitor: DL-α-Difluoromethylarginine (DFMA)

DL-α-difluoromethylarginine (DFMA), also known as RMI 71897, is a structural analog of arginine. It is classified as an enzyme-activated, irreversible inhibitor, often referred to as a "suicide inhibitor."[1] This class of inhibitors is relatively unreactive until they are processed by the target enzyme's catalytic machinery. This enzymatic conversion transforms the inhibitor into a highly reactive species that covalently modifies the enzyme, leading to its irreversible inactivation. The specificity of DFMA for ADC makes it a valuable tool for studying the physiological roles of polyamines and as a potential therapeutic agent.

Molecular Mechanism of Irreversible Inhibition

The irreversible inhibition of ADC by DFMA is a classic example of mechanism-based inactivation. The process can be dissected into several key steps that take place within the enzyme's active site, which contains the essential PLP cofactor.

The catalytic cycle of ADC begins with the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a specific lysine residue in the active site. When the substrate, L-arginine, enters the active site, it displaces the lysine to form a new Schiff base with PLP (external aldimine). This is followed by the decarboxylation of the arginine moiety.

DFMA, being an arginine analog, binds to the ADC active site and undergoes a similar series of enzymatic transformations. The catalytic mechanism of inhibition is as follows:

-

Binding and Schiff Base Formation: DFMA binds to the active site of ADC and forms an external aldimine with the PLP cofactor.

-

Enzyme-Catalyzed Decarboxylation and Fluoride Elimination: The enzyme's catalytic machinery initiates the decarboxylation of DFMA. This is followed by the elimination of a fluoride ion, which generates a highly reactive electrophilic intermediate.

-

Covalent Adduct Formation: This reactive intermediate then attacks a nucleophilic residue within the active site of the enzyme, forming a stable covalent bond. This covalent modification permanently inactivates the enzyme.

Caption: Mechanism of Irreversible Inhibition of ADC by DFMA.

Experimental Characterization of DFMA Inhibition

The investigation of DFMA's inhibitory effect on ADC involves both in vitro enzyme kinetics and cellular assays to assess its impact on polyamine levels.

In Vitro Enzyme Inhibition Assay

This protocol details the determination of ADC activity and its inhibition by DFMA using a spectrophotometric method. The assay measures the production of agmatine, the product of arginine decarboxylation.

Materials:

-

Purified Arginine Decarboxylase (recombinant or from a natural source)

-

L-Arginine (substrate)

-

DL-α-Difluoromethylarginine (DFMA)

-

Pyridoxal-5'-phosphate (PLP)

-

Tris-HCl buffer (pH 7.5)

-

Perchloric acid

-

Reagents for agmatine detection (e.g., o-phthalaldehyde)

-

Spectrophotometer or microplate reader

Protocol:

-

Enzyme Preparation: Prepare a stock solution of purified ADC in Tris-HCl buffer containing PLP. The final concentration of the enzyme will depend on its specific activity.

-

Inhibitor Preparation: Prepare a stock solution of DFMA in water. From this stock, prepare a series of dilutions to be tested.

-

Reaction Mixture Preparation: For each reaction, prepare a mixture containing Tris-HCl buffer, PLP, and L-arginine in a microcentrifuge tube or a well of a 96-well plate.

-

Pre-incubation with Inhibitor: To measure time-dependent inhibition, pre-incubate the enzyme with various concentrations of DFMA for different time intervals (e.g., 0, 5, 10, 15, 30 minutes) at 37°C before adding the substrate. For IC50 determination without pre-incubation, add the inhibitor and substrate concurrently.

-

Initiation of Reaction: Start the enzymatic reaction by adding the ADC enzyme preparation to the reaction mixture. The total reaction volume is typically 500 µL.[3]

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).[3]

-

Termination of Reaction: Stop the reaction by adding a small volume of concentrated perchloric acid.[3]

-

Detection of Agmatine: Centrifuge the terminated reactions to pellet the precipitated protein. The supernatant, containing the product agmatine, can be analyzed. A common method is derivatization with o-phthalaldehyde followed by fluorometric detection.[4] Alternatively, HPLC or LC-MS/MS can be used for more precise quantification.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration. For kinetic analysis of irreversible inhibition, plot the observed rate constant (k_obs) against the inhibitor concentration.

References

- 1. Mechanism of the irreversible inactivation of mouse ornithine decarboxylase by alpha-difluoromethylornithine. Characterization of sequences at the inhibitor and coenzyme binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Methods for Determining Decarboxylase Activity: Arginine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Biochemical Consequences of Inhibiting Putrescine Formation

Introduction: The Centrality of Polyamines and the Logic of Inhibition

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous, polycationic molecules indispensable for a host of fundamental cellular processes.[1][2] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby playing critical roles in cell division, differentiation, apoptosis, and gene regulation.[3][4] The synthesis of these vital molecules is a tightly controlled metabolic pathway, and its dysregulation is a hallmark of pathologies characterized by rapid cell proliferation, most notably cancer.[4][5]

In vertebrates, the biosynthesis of polyamines begins with the formation of the diamine putrescine. The primary and rate-limiting step in this pathway is the decarboxylation of the amino acid ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[1][6][7] A distinct, alternative pathway involving the enzyme arginine decarboxylase (ADC) to convert arginine to putrescine exists but is predominantly found in plants and bacteria.[8][9]

Given that ODC activity is often dramatically upregulated in neoplastic cells, frequently as a downstream target of oncogenes like MYCN, it presents a compelling and highly specific target for therapeutic intervention.[5][10][11] This guide focuses on the biochemical effects of inhibiting putrescine formation, with a primary emphasis on α-difluoromethylornithine (DFMO, or Eflornithine), a mechanism-based, irreversible inhibitor of ODC. We will explore its precise mechanism of action, the profound downstream consequences of polyamine depletion, and the experimental methodologies required to rigorously study these effects. While α-difluoromethylarginine (DFMA) is an effective inhibitor of the ADC pathway, this guide will concentrate on DFMO due to its extensive study and clinical relevance in mammalian systems.[12]

Part 1: The Target Enzyme: Ornithine Decarboxylase (ODC)

ODC is the master regulator of polyamine synthesis in mammals.[13] It is a highly inducible enzyme with one of the shortest half-lives of any mammalian protein, allowing for rapid changes in polyamine levels in response to cellular signals.[14] Its expression is tightly controlled at the levels of transcription, translation, and protein degradation.[14] Critically for drug development, ODC is a transcriptional target of the MYC family of oncoproteins, which are frequently amplified in aggressive cancers like neuroblastoma, thus directly linking oncogenic signaling to the fuel supply for proliferation.[5][10][15]

The inhibition of ODC, therefore, represents a strategic bottleneck to starve cancer cells of the polyamines they require for sustained growth.

The Mammalian Polyamine Biosynthesis Pathway

The following diagram illustrates the core pathway, highlighting the rate-limiting step catalyzed by ODC and the point of intervention by DFMO.

Caption: DFMO inhibits ODC, the rate-limiting enzyme in mammalian polyamine synthesis.

Part 2: Mechanism of Action: DFMO as a Suicide Inhibitor

DFMO is not a simple competitive inhibitor. It is a highly sophisticated "suicide inhibitor," meaning it is an inert molecule until it is processed by its target enzyme.[16][17] This mechanism provides exceptional specificity.

-

Entry into the Active Site: DFMO, as an analog of ornithine, enters the active site of ODC.[18]

-

Enzymatic Activation: The catalytic machinery of ODC begins the decarboxylation process on DFMO.

-

Irreversible Covalent Bonding: This enzymatic action transforms DFMO into a reactive intermediate that then forms a covalent bond with a critical cysteine residue (Cys-360) in the ODC active site.[13][19]

-

Enzyme Inactivation: This covalent adduct permanently and irreversibly inactivates the ODC enzyme, which is subsequently targeted for degradation.[14][19]

This suicide inhibition mechanism is highly efficient, as each molecule of DFMO can permanently remove one molecule of the ODC enzyme.

Caption: DFMO is processed by ODC, leading to its irreversible inactivation.

Part 3: Core Biochemical Effects of Putrescine Depletion

The irreversible inhibition of ODC by DFMO triggers a cascade of predictable and measurable biochemical changes within the cell.

Alterations in Intracellular Polyamine Pools

The most direct consequence of DFMO treatment is a dramatic shift in the concentrations of intracellular polyamines. Numerous studies across various cell lines and in vivo models have consistently shown:

-

Rapid Depletion of Putrescine: As the direct product of the ODC-catalyzed reaction, putrescine levels fall precipitously, often becoming undetectable.[20][21]

-

Reduction in Spermidine: Because putrescine is the precursor for spermidine, spermidine levels also decrease significantly.[11][20]

-

Spermine Levels are Often Spared: Intracellular spermine concentrations tend to be much more stable and are often minimally affected or unchanged by DFMO treatment alone.[5][11][22] This is due to the long half-life of spermine and the complexities of the polyamine interconversion pathway.

Table 1: Representative Effects of DFMO on Intracellular Polyamine Levels

| Model System | DFMO Treatment | Putrescine Change | Spermidine Change | Spermine Change | Reference |

|---|---|---|---|---|---|

| Human Colon Carcinoma Cells (Clone A) | 1 mM for 96h | Undetectable | Undetectable | ~50% Decrease | [20] |

| Human Adenocarcinoma Cells (HuTu-80) | 0.1 - 5.0 mM | Significant Decrease | Significant Decrease | Not specified | [23] |

| Rat Hippocampus (in vivo) | 25-50 µg (i.c.v.) | 80-90% Decrease | Minimal Effect | Minimal Effect | [21] |

| Neuroblastoma Models (preclinical) | Varies | Remarkable Decrease | Variable Decrease | Usually Unaffected |[5] |

Key Cellular Consequences

The depletion of putrescine and spermidine is not a benign metabolic alteration; it profoundly impacts cell fate and function.

-

Cytostasis and G1 Cell Cycle Arrest: The primary effect of DFMO on rapidly dividing cells is cytostatic rather than cytotoxic.[10][11] Depletion of polyamines, which are essential for the G1/S transition, leads to a robust G1 cell cycle arrest.[24] This is a key mechanism behind its anti-proliferative effects.

-

Inhibition of Oncogenic Pathways: In cancers driven by MYCN, such as neuroblastoma, DFMO has multifaceted effects. Polyamine depletion can disrupt the MYCN-driven oncogenic program by modulating the LIN28/Let-7 axis, a critical regulatory pathway in cancer stem cells.[18][24] This leads to decreased expression of key oncoproteins like MYCN and LIN28B.[24]

-

Induction of Ferroptosis: Recent evidence suggests that polyamine depletion can induce a form of iron-dependent programmed cell death known as ferroptosis.[25] DFMO treatment was shown to induce lipid peroxidation, a hallmark of ferroptosis, and its effects could be rescued by ferroptosis inhibitors.[25]

-

Sensitization to Other Therapies: By arresting cell growth and altering cellular metabolism, DFMO-induced polyamine depletion can sensitize tumor cells to other treatments, such as ionizing radiation.[20]

Part 4: Methodologies for Studying DFMO Effects

A robust investigation into the effects of DFMO requires a multi-pronged approach combining cell biology, biochemistry, and molecular analysis.

Caption: A typical workflow for assessing the in vitro effects of DFMO.

Protocol 1: In Vitro Evaluation of DFMO-Induced Cytostasis

Objective: To determine the cytostatic effect of DFMO on a cancer cell line.

Causality: This protocol establishes the fundamental anti-proliferative effect of DFMO. A dose-response curve is critical to determine the effective concentration (e.g., IC50) for the specific cell line, as sensitivity can vary.[23]

Materials:

-

Neuroblastoma cell line (e.g., BE(2)-C, SMS-KCNR)[24]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

-

DFMO (Eflornithine) stock solution (e.g., 1 M in water, sterile filtered)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Calcein AM, MTT, or resazurin-based assay)

-

Plate reader (fluorescence or absorbance)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over 96-120 hours (e.g., 2,000-5,000 cells/well). Incubate for 24 hours to allow attachment.

-

DFMO Treatment: Prepare serial dilutions of DFMO in complete culture medium. Typical final concentrations for neuroblastoma range from 0.1 mM to 25 mM.[24] Include a vehicle-only control (medium without DFMO).

-

Application: Carefully remove the old medium from the cells and add 100 µL of the DFMO-containing or control medium to the appropriate wells.

-

Incubation: Incubate the plate for 72-96 hours. The long incubation time is necessary to allow for polyamine pool depletion and subsequent effects on proliferation.

-

Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Blank-correct the readings. Normalize the data to the vehicle-only control wells (set to 100% viability). Plot the normalized viability against the log of the DFMO concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Quantification of Intracellular Polyamines by HPLC

Objective: To accurately measure the intracellular concentrations of putrescine, spermidine, and spermine following DFMO treatment.

Causality: This protocol directly validates the mechanism of action of DFMO. By quantifying the depletion of specific polyamines, one can directly correlate the biochemical effect of the drug with the observed cellular phenotype (e.g., growth inhibition). HPLC with fluorescence detection after pre-column derivatization is the gold standard for sensitivity and specificity.[26][27][28]

Materials:

-

Cultured cells (treated with DFMO and vehicle control)

-

Perchloric acid (PCA), ~0.4 M

-

Dansyl chloride or o-phthalaldehyde (OPA) derivatization reagent[26][28]

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Methodology:

-

Cell Harvest & Lysis: Harvest a known number of cells (e.g., 1-5 x 10⁶) by trypsinization, wash with cold PBS, and pellet by centrifugation.

-

Deproteinization: Resuspend the cell pellet in a fixed volume of cold 0.4 M PCA. Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.

-

Clarification: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. The supernatant contains the acid-soluble polyamines.

-

Derivatization: Transfer the supernatant to a new tube. The derivatization reaction (e.g., with dansyl chloride) is performed to render the polyamines fluorescent. This typically involves adjusting the pH and incubating with the reagent. Follow a validated protocol for your chosen derivatization agent.

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample onto the C18 column.

-

Separate the polyamines using a gradient elution program (e.g., with an acetonitrile/water mobile phase).

-

Detect the fluorescent derivatives using the fluorescence detector set to the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[26][27]

-

-

Quantification: Generate a standard curve by running known concentrations of derivatized polyamine standards. Calculate the concentration of each polyamine in the samples by comparing their peak areas to the standard curve. Normalize the results to the initial cell number or total protein content.

Conclusion and Future Directions

The inhibition of putrescine formation via the ODC enzyme using DFMO is a potent and specific strategy for inducing a cytostatic state in rapidly proliferating cells. The biochemical consequences are clear and measurable: a profound depletion of putrescine and spermidine pools, leading to cell cycle arrest, disruption of oncogenic signaling, and potentially the induction of alternative cell death pathways like ferroptosis. The methodologies outlined in this guide provide a framework for rigorously evaluating these effects, from phenotypic changes in cell viability to the precise quantification of the underlying metabolic shifts.

For researchers and drug development professionals, DFMO serves as both a powerful chemical tool to probe the intricate roles of polyamines and as a clinically validated therapeutic agent. Future research will likely focus on synergistic combinations, where DFMO-induced polyamine stress can be exploited to enhance the efficacy of other cytotoxic or targeted agents, further solidifying the therapeutic relevance of targeting this fundamental metabolic pathway.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [The importance of putrescine in the human body] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]

- 8. Arginine and Ornithine Decarboxylases, the Polyamine Biosynthetic Enzymes of Mung Bean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. DFMO: targeted risk reduction therapy for colorectal neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cncfhope.org [cncfhope.org]

- 16. What are ODC inhibitors and how do they work? [synapse.patsnap.com]

- 17. Eflornithine - Wikipedia [en.wikipedia.org]

- 18. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Effects of alpha-difluoromethylornithine-induced polyamine depletion on the radiosensitivity of a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Behavioral and neurochemical effects of acute putrescine depletion by difluoromethylornithine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 23. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Polyamine Depletion by D,L-α-Difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. merckmillipore.com [merckmillipore.com]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Early Studies of 2-(Difluoromethyl)arginine as an Enzyme Inhibitor

This guide provides a comprehensive overview of the foundational research on 2-(difluoromethyl)arginine (DFMA) as a potent enzyme inhibitor. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical principles, experimental methodologies, and early discoveries that have shaped our understanding of this significant molecule.

Introduction: The Dawn of Mechanism-Based Enzyme Inactivation

The quest for highly specific and potent enzyme inhibitors is a cornerstone of drug discovery and biochemical investigation. Among the various classes of inhibitors, enzyme-activated irreversible inhibitors, also known as "suicide substrates," represent an elegant and powerful approach.[1] These molecules are designed to be relatively unreactive until they are catalytically processed by their target enzyme. This process unmasks a reactive species that then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[2][3] This mechanism offers a high degree of specificity, as the inhibitor is only activated by the target enzyme, minimizing off-target effects.

The biosynthesis of polyamines is a critical pathway in cellular proliferation and is a prime target for therapeutic intervention, particularly in cancer and infectious diseases.[4][5] Arginine decarboxylase (ADC) and ornithine decarboxylase (ODC) are two key pyridoxal 5'-phosphate (PLP)-dependent enzymes in this pathway, responsible for the production of agmatine and putrescine, respectively.[5] The development of inhibitors for these enzymes has been a major focus of research.

This compound (DFMA): A Novel Approach to Arginine Decarboxylase Inhibition

DL-α-(Difluoromethyl)arginine (DFMA) emerged from early research as a potent enzyme-activated irreversible inhibitor specifically targeting arginine decarboxylase.[6][7][8] Its design is a classic example of mechanism-based inhibition, where the difluoromethyl group serves as a latent reactive moiety that, upon enzymatic decarboxylation, leads to the inactivation of the enzyme.

Chemical Structure and Properties

DFMA is an analog of arginine, the natural substrate for ADC. The key modification is the substitution of the α-hydrogen with a difluoromethyl group (-CHF2). This substitution is crucial for its inhibitory mechanism.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 69955-43-7 |

| Molecular Formula | C₇H₁₄F₂N₄O₂ |

| Molecular Weight | 224.2 g/mol |

Mechanism of Action: A Tale of Catalytic Self-Destruction

The inhibitory action of DFMA is a fascinating example of the enzyme catalyzing its own demise. The process can be broken down into the following key steps:

-

Binding to the Active Site: DFMA, being a structural analog of arginine, binds to the active site of arginine decarboxylase.

-

Enzymatic Decarboxylation: The PLP-dependent decarboxylase initiates its catalytic cycle, leading to the decarboxylation of DFMA.

-

Formation of a Reactive Intermediate: The loss of the carboxyl group and a fluoride ion from the difluoromethyl group generates a highly reactive electrophilic intermediate, a conjugated imine.

-

Covalent Adduct Formation: This reactive intermediate is then attacked by a nucleophilic residue within the enzyme's active site, forming a stable covalent bond and irreversibly inactivating the enzyme.

Caption: Proposed mechanism of irreversible inhibition of arginine decarboxylase by DFMA.

Early Experimental Evidence and Characterization

The initial characterization of DFMA as an ADC inhibitor involved a series of in vitro and in vivo experiments primarily in bacterial and plant systems.

In Vitro Enzyme Inhibition Assays

Early studies on DFMA utilized purified or partially purified arginine decarboxylase from various sources, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[6][8]

Experimental Protocol: In Vitro ADC Inhibition Assay

-

Enzyme Preparation: Arginine decarboxylase is purified from a suitable source (e.g., E. coli). The protein concentration is determined using a standard method like the Bradford assay.

-

Assay Buffer: A suitable buffer (e.g., phosphate or Tris-HCl) at the optimal pH for the enzyme is prepared.

-

Reaction Mixture: The reaction mixture typically contains the enzyme, the substrate (L-arginine, often radiolabeled, e.g., L-[U-¹⁴C]arginine), and varying concentrations of DFMA.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a constant temperature (e.g., 37°C).

-

Quantification of Product: The rate of reaction is determined by measuring the formation of the product, agmatine. A common method involves trapping the released ¹⁴CO₂ in a suitable scintillant and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The initial velocities are plotted against the substrate concentration to determine kinetic parameters. The type of inhibition and the inhibition constants (Kᵢ and kᵢₙₐ꜀ₜ) are determined by analyzing the reaction rates at different inhibitor concentrations.

Table 1: Early Kinetic Parameters of DFMA Inhibition of Bacterial Arginine Decarboxylases [6][7]

| Enzyme Source | Kᵢ (µM) | t₁/₂ at infinite [I] (min) |

| E. coli (biosynthetic) | ~800 | 1.0 |

| E. coli (biodegradative) | ~140 | 2.1 |

In Vivo Studies: Demonstrating Cellular Effects

To ascertain the effectiveness of DFMA within a cellular context, early studies were conducted on whole organisms, including bacteria and plants. These experiments aimed to demonstrate that DFMA could penetrate the cell and inhibit ADC activity, leading to a measurable physiological response.

Experimental Protocol: In Vivo Inhibition of ADC in Bacteria

-

Bacterial Culture: A bacterial strain with known ADC activity (e.g., E. coli) is grown in a suitable liquid medium.

-

Inhibitor Treatment: The bacterial culture is treated with varying concentrations of DFMA. A control culture without the inhibitor is also maintained.

-

Growth Monitoring: Bacterial growth is monitored over time by measuring the optical density (OD) at 600 nm.

-

Measurement of Intracellular Polyamine Levels: At different time points, bacterial cells are harvested, and the intracellular concentrations of polyamines (putrescine, spermidine) and their precursor, agmatine, are determined using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

-

Results Interpretation: A decrease in intracellular agmatine and putrescine levels in the DFMA-treated cultures compared to the control would indicate effective in vivo inhibition of ADC.[5]

Caption: A generalized workflow for in vivo studies of DFMA in bacteria.

Specificity and Off-Target Effects: The Conversion to DFMO

An important discovery in the early research on DFMA was its potential for off-target effects, particularly in organisms possessing the enzyme arginase.[9][10] Arginase can hydrolyze DFMA to produce DL-α-difluoromethylornithine (DFMO), a well-known irreversible inhibitor of ornithine decarboxylase (ODC).[9][10][11]

This metabolic conversion means that in tissues or organisms with high arginase activity, DFMA can indirectly inhibit ODC, complicating the interpretation of its specific effects on ADC.[9][10] This finding underscored the importance of considering the metabolic fate of an inhibitor when evaluating its specificity and mechanism of action in a biological system.

Conclusion and Future Perspectives

The early studies on this compound laid a critical foundation for our understanding of mechanism-based enzyme inhibition. They demonstrated the potential of this compound as a potent and specific inhibitor of arginine decarboxylase, a key enzyme in polyamine biosynthesis. The discovery of its in vivo efficacy and the subsequent elucidation of its metabolic conversion to the ODC inhibitor DFMO provided valuable insights into the complexities of drug action in biological systems. This foundational work has paved the way for the development of more refined inhibitors and has contributed significantly to the fields of enzymology, drug discovery, and molecular biology.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. DFMO | Decarboxylases | Tocris Bioscience [tocris.com]

- 5. mdpi.com [mdpi.com]

- 6. DL-alpha-(Difluoromethyl)arginine: a potent enzyme-activated irreversible inhibitor of bacterial decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. DL-alpha-(Difluoromethyl)arginine: a potent enzyme-activated irreversible inhibitor of bacterial decarboxylases. | Semantic Scholar [semanticscholar.org]

- 9. DL-alpha-difluoromethyl[3,4-3H]arginine metabolism in tobacco and mammalian cells. Inhibition of ornithine decarboxylase activity after arginase-mediated hydrolysis of DL-alpha-difluoromethylarginine to DL-alpha-difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DL-alpha-difluoromethyl[3,4-3H]arginine metabolism in tobacco and mammalian cells. Inhibition of ornithine decarboxylase activity after arginase-mediated hydrolysis of DL-alpha-difluoromethylarginine to DL-alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The enzyme-activated irreversible inhibitor of ornithine decarboxylase, DL-alpha-difluoromethylornithine: a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of DFMA and its Analogs as Ornithine Decarboxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Difluoromethylornithine (DFMO or Eflornithine) is a pivotal, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2][3] Polyamines are crucial for cell proliferation, making ODC a prime target for therapeutic intervention in diseases characterized by rapid cell growth, such as cancer and infectious diseases like African trypanosomiasis.[1][2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of DFMO and its analogs. We will explore the intricate details of its inhibitory mechanism, systematically examine how structural modifications to the core molecule influence inhibitory potency, and provide validated experimental protocols for the synthesis and evaluation of these compounds. The insights presented herein are intended to guide the rational design of next-generation ODC inhibitors with enhanced efficacy and superior pharmacokinetic profiles.

The Central Target: Ornithine Decarboxylase (ODC)

Ornithine decarboxylase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of ornithine to putrescine.[5][6] This is the first and rate-limiting step in the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cellular processes like DNA stabilization, gene regulation, and cell growth.[2][6] Dysregulation of ODC and elevated polyamine levels are frequently associated with tumorigenesis, as ODC is a transcriptional target of oncogenes like MYC.[6][7][8] Therefore, inhibiting ODC to deplete cellular polyamines is a well-validated strategy for antiproliferative therapy.[2]

The Pharmacophore: DFMO's Mechanism of Irreversible Inhibition

DFMO is a classic example of a "suicide inhibitor" or mechanism-based inactivator. It is designed to be chemically inert until it is processed by the target enzyme's catalytic machinery. This exquisite selectivity minimizes off-target effects.

The mechanism unfolds as follows[1][9]:

-

Substrate Mimicry : DFMO, as an analog of the natural substrate L-ornithine, enters the active site of ODC.[3]

-

Enzymatic Decarboxylation : The ODC enzyme, with its PLP cofactor, catalyzes the decarboxylation of DFMO.[1][9]

-

Intermediate Formation : This decarboxylation generates a highly reactive, conjugated imine intermediate.[9]

-

Covalent Alkylation : The reactive intermediate then covalently binds to a nucleophilic residue in the enzyme's active site, specifically Cysteine-360 in mammalian ODC.[5][9] This alkylation results in the irreversible inactivation of the enzyme.

This process is highly efficient, with studies showing a partition ratio (the number of turnover events per inactivation event) of approximately 3.3, indicating that for every 3-4 molecules of DFMO that are decarboxylated, one molecule covalently binds to and inactivates the enzyme.[9]

Caption: Mechanism of DFMO-mediated irreversible inhibition of ODC.

A Systematic Exploration of Structure-Activity Relationships

The effectiveness of DFMO has prompted extensive research into analogs to improve potency, selectivity, and pharmacokinetic properties. The SAR can be systematically understood by examining modifications at key positions of the ornithine scaffold.

The α-Position: The Crucial "Warhead"

The α-difluoromethyl (-CHF2) group is the cornerstone of DFMO's activity. Its role is to destabilize the carbanionic intermediate formed after decarboxylation, facilitating the elimination of a fluoride ion to generate the reactive Michael acceptor.

-

Stereochemistry : ODC-catalyzed decarboxylation is highly stereospecific for the L-enantiomer of ornithine. However, studies have shown that both L-DFMO and D-DFMO can irreversibly inactivate the enzyme, although the L-enantiomer has a significantly higher affinity (lower KD) for the enzyme-inhibitor complex.[10] The rate of the final inactivation step, however, is surprisingly similar for both enantiomers.[10] This suggests that while binding is stereoselective, the chemical inactivation mechanism is less dependent on the initial stereochemistry, possibly due to the nature of the α-substituent.[10]

-

Halogen Substitution : The presence and nature of the halogen are critical. The introduction of fluorine provides the ideal balance of electron-withdrawing capability and leaving group potential. Modifications to this "warhead" are a key area of analog design.

Modifications to the Amino Acid Backbone and Distal Groups

While the α-position is critical for the chemical mechanism, the rest of the molecule is essential for substrate recognition and binding within the ODC active site.

-

Amine and Carboxyl Groups : The α-amino and α-carboxyl groups are vital for mimicking the natural substrate, ornithine. Prodrug strategies have explored the derivatization of these groups, for example, through esterification or amidation, to enhance lipophilicity and potentially improve oral absorption.[11] However, these derivatives must be metabolized back to the parent DFMO in vivo to be effective, which has proven challenging.[11]

-

Chain Length : The length of the side chain is crucial for proper positioning in the active site. Analogs based on amino acids other than ornithine (e.g., lysine) generally show reduced activity, highlighting the specificity of the ODC binding pocket.

Summary of SAR Insights

The following table summarizes the key structure-activity relationships for DFMO analogs.

| Molecular Position | Modification Type | Impact on Activity | Rationale / Remarks |

| α-Carbon | Stereochemistry (L vs. D) | L-enantiomer has ~20x higher binding affinity (lower KD).[10] | The ODC active site is stereoselective for L-amino acids. However, both enantiomers cause irreversible inactivation.[10] |

| Halogen Group (-CHF2) | Essential for activity. | The difluoromethyl group is the "warhead" that generates the reactive intermediate after enzymatic processing.[1][9] | |

| α-Amino Group | Derivatization (Amidation) | Loss of direct activity; requires in vivo conversion. | The free amino group is critical for substrate recognition. Prodrugs have been synthesized but showed poor delivery of parent DFMO in plasma.[11] |

| α-Carboxyl Group | Derivatization (Esterification) | Loss of direct activity; requires in vivo conversion. | The carboxylate is key for binding. Ester prodrugs were more lipophilic but failed to deliver DFMO in animal models.[11] |

| Backbone | Chain Length Variation | Strict requirement for ornithine length. | The ODC active site is specifically shaped to accommodate the side chain of ornithine. |

Experimental Corner: Protocols for SAR Evaluation

To establish a robust SAR, reproducible and validated experimental protocols are essential. Here, we outline the core methodologies for synthesizing and evaluating DFMO analogs.

Protocol 1: General Synthesis of L-Eflornithine (DFMO)

The synthesis of L-Eflornithine from L-ornithine is a multi-step process requiring careful protection of functional groups, followed by the critical α-difluoromethylation and final deprotection.

Step 1: Protection of L-Ornithine Functional Groups

-

Esterification : Suspend L-ornithine monohydrochloride in methanol at 0-5°C.[12]

-

Add acetyl chloride dropwise to generate HCl in situ, which catalyzes the formation of L-ornithine methyl ester dihydrochloride.[12]

-

Reflux the reaction for 3 hours to ensure completion.[12]

-

Schiff Base Formation : React the L-ornithine methyl ester dihydrochloride with benzaldehyde in the presence of a base like triethylamine to protect both the α- and δ-amino groups as a Schiff base.[12]

Step 2: α-Difluoromethylation

-

Generate a difluoromethyl carbanion from a suitable precursor. Modern, sustainable methods utilize fluoroform (CHF3), a readily available and non-ozone-depleting gas.[13] Older methods used chlorodifluoromethane (CHClF2).[13]

-

React the protected ornithine derivative with the difluoromethyl source under strong basic conditions to install the -CHF2 group at the α-position.

Step 3: Deprotection

-

Hydrolyze the Schiff base and the methyl ester using strong acidic conditions (e.g., 10N HCl) with heating.[12]

-

Purify the final product, L-Eflornithine hydrochloride, through crystallization or chromatography.

Caption: General synthetic workflow for L-Eflornithine (DFMO).

Protocol 2: In Vitro ODC Inhibition Assay (Radiometric Method)

This is the gold-standard method for quantifying ODC activity and inhibition. It measures the release of 14CO2 from a radiolabeled substrate, [1-14C]-L-ornithine.[5][14]

Materials:

-

Purified human ODC enzyme

-

Assay buffer: 25 mM Tris, 0.1 mM EDTA, pH 7.5

-

Substrate mix: L-ornithine, pyridoxal-5-phosphate (PLP), DTT, and [1-14C]-L-ornithine

-

Test compounds (DFMO analogs) dissolved in a suitable solvent

-

Hyamine-impregnated filter paper discs

-

Scintillation vials and scintillation fluid

Procedure:

-

Pre-incubation : Incubate the purified ODC enzyme with increasing concentrations of the test inhibitor (or vehicle control) for 30 minutes at room temperature in the assay buffer.[6]

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrate mix to the enzyme-inhibitor solution in a sealed vial. A hyamine-impregnated filter paper should be suspended above the reaction mixture to capture the evolved CO2.[14]

-

Reaction Quenching : After a defined incubation period (e.g., 60 minutes) at 37°C, stop the reaction by injecting a strong acid (e.g., sulfuric or citric acid), which also facilitates the release of all dissolved CO2.[14]

-

Quantification : Transfer the filter paper disc to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity (disintegrations per minute) using a liquid scintillation counter.[14]

-

Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[15]

Conclusion and Future Directions

The study of DFMO's structure-activity relationship has firmly established the essential features required for irreversible ODC inhibition: an ornithine-like backbone for active site recognition and an α-difluoromethyl "warhead" for mechanism-based inactivation. While DFMO itself is a successful drug, its limitations, such as modest potency and the need for high doses, drive the search for superior analogs.[2][15]

Future research is focused on several key areas:

-

Novel Warheads : Designing new enzyme-activated groups that may offer different reactivity profiles or improved metabolic stability.

-

Targeting the Active Site : Utilizing crystal structures of ODC in complex with inhibitors to design compounds that form additional, non-covalent interactions within the active site, thereby increasing affinity and potency.[6][15]

-

Improved Pharmacokinetics : Developing effective prodrug strategies or modifying the core structure to enhance properties like oral bioavailability and plasma half-life, reducing the dosing burden.[11]

By integrating mechanistic understanding with rational drug design and robust experimental validation, the development of next-generation ODC inhibitors holds significant promise for treating a range of hyperproliferative and infectious diseases.

References

- 1. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ornithine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 6. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decarboxylation of alpha-difluoromethylornithine by ornithine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mono-, di- and trisubstituted derivatives of eflornithine: synthesis for in vivo delivery of DL-alpha-difluoromethylornithine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

Topic: 2-(Difluoromethyl)arginine (DFMA): A Precision Tool for Modulating Cell Proliferation and Differentiation via Nitric Oxide Synthase Inhibition

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary